

# Application Note: Intracellular Antigen Staining Using Digitonin

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## Compound of Interest

Compound Name: Digitonin

Cat. No.: B1217190

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Audience: Researchers, scientists, and drug development professionals.

## Principle of Selective Permeabilization

Digitonin is a non-ionic detergent and a steroidal glycoside derived from the foxglove plant, *Digitalis purpurea*.<sup>[1][2]</sup> Its utility in cell biology, particularly for intracellular staining, stems from its unique ability to selectively permeabilize cell membranes based on their cholesterol content.<sup>[3][4]</sup> The plasma membranes of eukaryotic cells are rich in cholesterol, making them highly susceptible to digitonin's action.<sup>[1][3]</sup>

The mechanism involves the intercalation of digitonin molecules into the lipid bilayer, where they complex with cholesterol to form pores.<sup>[3][4][5]</sup> By carefully titrating the concentration, it is possible to create pores in the plasma membrane that are large enough for antibodies to enter the cytoplasm, without disrupting the membranes of intracellular organelles like mitochondria and the endoplasmic reticulum, which have significantly lower cholesterol levels.<sup>[2][3][6]</sup> This selective permeability allows for the precise targeting of cytosolic antigens while preserving the structural integrity of organelles.<sup>[2][4]</sup> However, at higher concentrations, digitonin can also permeabilize organellar membranes.<sup>[2][6]</sup>

## Key Applications

- Flow Cytometry: Detection of intracellular cytokines, signaling proteins, and other cytosolic antigens.<sup>[7][8][9]</sup>

- Immunofluorescence Microscopy: Visualization of the subcellular localization of cytosolic proteins.[\[3\]](#)[\[4\]](#)
- Cellular Assays: Introducing molecules like peptides or probes into the cytosol to study cellular processes.[\[10\]](#)[\[11\]](#)
- Subcellular Fractionation: Isolating intact organelles, such as mitochondria, by selectively permeabilizing the plasma membrane.[\[1\]](#)[\[6\]](#)[\[12\]](#)

## Critical Parameters and Optimization

The success of intracellular staining with digitonin is critically dependent on optimizing the permeabilization conditions. Insufficient permeabilization will prevent antibody access to the target antigen, while excessive treatment can disrupt organellar membranes or lead to cell lysis.[\[3\]](#)[\[4\]](#)[\[13\]](#)

Key parameters to optimize for each cell type and antibody include:

- Digitonin Concentration: This is the most critical factor. The optimal concentration can vary significantly between cell types.[\[2\]](#)[\[4\]](#)[\[13\]](#)
- Incubation Time: The duration of exposure to digitonin affects the extent of permeabilization.
- Temperature: Permeabilization is typically performed at 4°C or room temperature.[\[7\]](#)[\[8\]](#)

Optimization can be assessed by methods such as Trypan Blue staining to count permeabilized (blue) versus intact (clear) cells or by monitoring the release of cytosolic enzymes like lactate dehydrogenase (LDH).[\[13\]](#)[\[14\]](#) The goal is to find the minimum digitonin concentration that permeabilizes over 95% of cells without causing significant cell death or organelle disruption.[\[13\]](#)

## Data Presentation

Table 1: Recommended Starting Digitonin Concentrations for Plasma Membrane Permeabilization

Cell Type	Digitonin Concentration	Application / Notes
Various (Suspension)	10 µg/mL	Flow Cytometry Staining[7][8][15]
PC12 / Chromaffin	10 µg/mL	Exocytosis Studies[11]
MCF-7	15-18 µg/mL	Cytoplasmic Extraction (Optimal)[14]
U87 / THP-1	1-2 µg/mL	Delivery of Peptide Probes[10]
HEK293	20 µg/mL	Cytosolic Protein Extraction[16]

| HaCaT | Low Concentration (not specified) | Selective plasma membrane permeabilization for immunofluorescence[5] |

## Experimental Protocols

### Detailed Protocol for Intracellular Staining for Flow Cytometry

This protocol provides a method for fixing cells with paraformaldehyde and subsequently permeabilizing them with digitonin for the detection of intracellular antigens. It is recommended to perform cell surface staining prior to fixation and permeabilization, as fixation can alter surface epitopes.[9]

Materials and Reagents:

- Phosphate Buffered Saline (PBS)
- Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)
- Fixation Buffer: 0.5% - 4% Paraformaldehyde (PFA) in PBS (prepare fresh and cool before use)
- Wash Buffer: PBS with 0.05% (v/v) Tween 20

- Permeabilization Buffer: 10 µg/mL Digitonin in PBS (prepare fresh and keep cold)
- Directly conjugated primary antibodies for cell surface and intracellular targets
- Isotype control antibodies
- Fc receptor blocking reagents (if necessary)
- FACS Tubes (5 mL round-bottom polystyrene tubes)

Table 2: Step-by-Step Protocol Summary

Step	Procedure	Reagent	Concentration	Incubation Time	Temperature
1	Cell Preparation	Staining Buffer	N/A	N/A	4°C
2	Cell Surface Staining (Optional)	Staining Buffer + Antibody	Vendor Recommended	15-30 min	4°C (in dark)
3	Wash	Staining Buffer	N/A	N/A	4°C
4	Fixation	Fixation Buffer (PFA)	0.5%	20 min	Room Temp
5	Wash	Wash Buffer (Tween 20)	0.05%	N/A	4°C
6	Permeabilization & Intracellular Staining	Permeabilization Buffer + Antibody	10 µg/mL Digitonin	≥30 min	4°C (in dark)
7	Wash	Wash Buffer (Tween 20)	0.05%	N/A	4°C

| 8 | Resuspension & Acquisition | PBS | N/A | Analyze within 24h | 4°C |

## Detailed Methodology:

- Cell Preparation: Prepare a single-cell suspension. Adjust the cell concentration to  $1 \times 10^7$  cells/mL in cold Staining Buffer.[7][8]
- Cell Surface Staining (Optional): Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into FACS tubes. If required, add the appropriate directly conjugated monoclonal antibodies for cell surface antigens. Incubate for at least 15-30 minutes at 4°C, protected from light.[8][15]
- Wash: Wash the cells twice with 3 mL of cold Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[8]
- Fixation: Add 50  $\mu$ L of Staining Buffer to the cell pellet, followed by 100  $\mu$ L of 0.5% paraformaldehyde solution.[7][8] Gently vortex to mix. Incubate for 20 minutes at room temperature.[7][8]
- Wash: Wash the cells twice with 3 mL of Wash Buffer (0.05% Tween 20 in PBS). Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.[7][8]
- Permeabilization and Intracellular Staining: Decant the supernatant. Add 100  $\mu$ L of cold Permeabilization Buffer (10  $\mu$ g/mL digitonin) to the cell pellet. Add the directly conjugated intracellular antibody at the vendor-recommended dilution.[7][8][15] Gently vortex and incubate for at least 30 minutes at 4°C, protected from light.[7][8]
- Wash: Wash the cells twice with 3 mL of Wash Buffer (0.05% Tween 20 in PBS) as described in step 5.[7][8]
- Data Acquisition: Resuspend the final cell pellet in 200-400  $\mu$ L of PBS. Acquire data on a flow cytometer. It is recommended to analyze fixed cells within 24 hours.[7][8]

## Important Considerations:

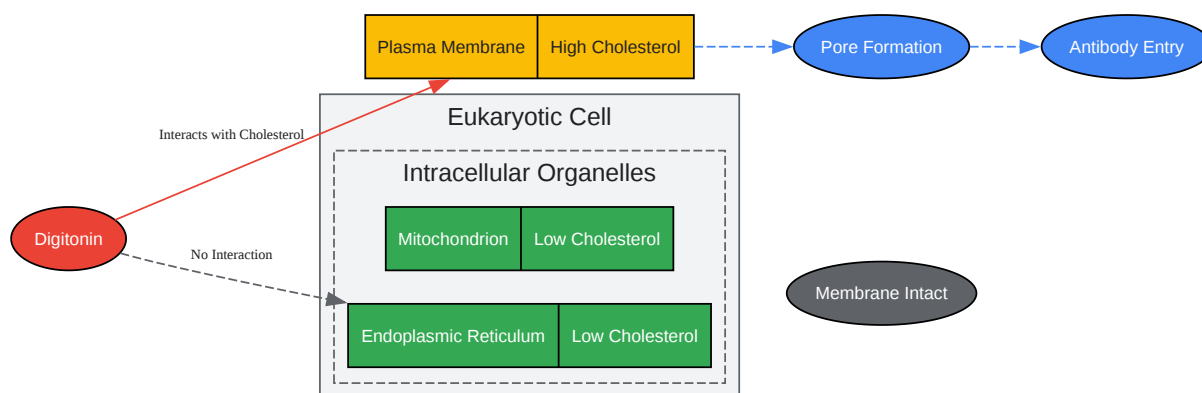
- Controls: Always include unstained cells to monitor autofluorescence and isotype controls to determine specific antibody binding.[8]
- Forward Scatter: The fixation and permeabilization procedure, particularly with digitonin, may cause a reduction in the Forward Scatter (FSC) signal. Adjust the flow cytometer settings

accordingly.[7][8]

- Cytokine Staining: For detecting most cytokines, cells must be stimulated in vitro (e.g., with PMA and Ionomycin) and treated with a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to allow for intracellular accumulation.[17][18]

## Visualizations

### Mechanism of Selective Permeabilization



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Caption: Digitonin selectively forms pores in the cholesterol-rich plasma membrane.

## Experimental Workflow for Intracellular Staining

Caption: Flowchart of the intracellular antigen staining protocol using digitonin.

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